Valyl-methionine (Val-Met) is a dipeptide composed of the amino acids valine and methionine. Both valine and methionine are essential amino acids with significant roles in various biological processes. Methionine is known for its role as a precursor in protein synthesis and as a methyl donor in various metabolic reactions, while valine is crucial for muscle metabolism and tissue repair. The combination of these amino acids in the form of Val-Met may have unique properties and applications, which are explored in various research studies.
The mechanism of action of Val-Met can be understood by examining the individual effects of valine and methionine. Methionine has been shown to induce hydrogen peroxide (H2O2) generation and upregulate defense gene expression in grapevine, which can reduce the infection of Plasmopara viticola, a pathogen that affects grapevines4. Additionally, methionine's role in the mammalian target of rapamycin (mTOR) signaling pathway has been highlighted, where it is considered a limiting amino acid for milk production in dairy cows3. Valine, on the other hand, is part of the study on corrosion inhibition, where it is used in combination with methionine to protect carbon steel against corrosion in phase change materials solution1.
Valine and methionine have been studied as corrosion inhibitors for carbon steel. The combination of these amino acids showed a maximal protection efficiency of up to 96.85% when used in a 1:1 molar ratio, with methionine concentration at 0.05 mol·L^−11. The inhibitors acted as anode type inhibitors, and their effectiveness was confirmed through electrochemical measurements, scanning electron microscope (SEM) analysis, and molecular dynamics simulations1.
In the context of neuropsychiatric disorders, methionine has been used to create an epigenetic model for schizophrenia in mice. The study found that methionine-induced epigenetic reelin promoter hypermethylation and associated behavioral alterations could be reduced by valproate, a histone deacetylase inhibitor2. This suggests potential therapeutic applications for Val-Met in the treatment of schizophrenia and other epigenetically influenced conditions2.
In dairy science, the availability of methionine relative to lysine is crucial for milk production. A study on bovine mammary epithelial cells showed that varying the ratio of lysine to other amino acids, including valine, while maintaining an ideal ratio of lysine to methionine, can elicit changes in cellular metabolites, gene transcription, and mTOR signaling3. This indicates that Val-Met could play a role in enhancing milk protein synthesis3.
Methionine has been identified as an elicitor in grapevine, capable of inducing defense responses against pathogens. Its application led to the generation of H2O2 and the upregulation of defense-related genes, which contributed to the reduced development of P. viticola infection in grapevine plants4. This suggests that Val-Met could be explored for its potential in plant defense mechanisms4.
In the field of biochemistry, the affinity labeling of aminoacyl-tRNA synthetases with adenosine triphosphopyridoxal has been used to probe the ATP-binding site in Escherichia coli methionyl- and valyl-tRNA synthetases5. This research provides insights into the molecular interactions of methionine and valine at the cellular level, which could have implications for understanding protein synthesis and enzyme function5.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6